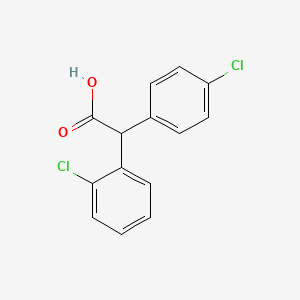

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Beschreibung

BenchChem offers high-quality 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPZADPFGZNIIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955657 |

Source

|

| Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34113-46-7 |

Source

|

| Record name | o,p′-Dichlorodiphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34113-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Physicochemical and Pharmacological Profile of 2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA)

Executive Summary

As drug development professionals and clinical scientists, our understanding of a drug's efficacy is often inextricably linked to its metabolic fate. 2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic acid, commonly known as o,p'-DDA , is the primary circulating metabolite of mitotane (o,p'-DDD), the only FDA-approved adrenolytic therapy for advanced adrenocortical carcinoma (ACC)[1]. While the parent compound drives the cytotoxic and steroidogenesis-inhibiting effects, o,p'-DDA serves as a critical pharmacokinetic biomarker. This whitepaper synthesizes the physicochemical properties, metabolic genesis, and analytical workflows required to accurately study and quantify o,p'-DDA in clinical and experimental settings.

Part 1: Physicochemical Profiling

The structural conversion of mitotane to o,p'-DDA involves the transformation of a dichloroethane moiety into an acetic acid group[2]. This seemingly simple substitution drastically alters the molecule's physicochemical properties. The introduction of the carboxylic acid significantly increases the polarity and decreases the lipophilicity of the compound. Consequently, while mitotane extensively sequesters in adipose tissue, o,p'-DDA remains highly concentrated in the plasma and is ultimately eliminated via renal excretion[3].

Table 1: Physicochemical Properties of o,p'-DDA

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid |

| Common Name | o,p'-DDA |

| CAS Registry Number | 34113-46-7[4] |

| Molecular Formula | C14H10Cl2O2[5] |

| Molecular Weight | 281.13 g/mol [4] |

| Density | 1.373 g/cm³[4] |

| Boiling Point | 403.8°C at 760 mmHg[4] |

| Flash Point | 198°C[4] |

| Vapor Pressure | 3.02E-07 mmHg at 25°C[4] |

| Refractive Index | 1.616[4] |

Part 2: Metabolic Genesis & Pharmacokinetics

The biotransformation of mitotane into o,p'-DDA is primarily catalyzed by mitochondrial cytochrome P450 enzymes (such as CYP11B1 and CYP3A4) residing in the adrenal cortex and liver[2]. The metabolism branches into two distinct pathways: α-hydroxylation (yielding o,p'-DDE) and β-hydroxylation (yielding o,p'-DDA)[3].

During β-hydroxylation, an unstable hydroxylated intermediate is formed. This intermediate rapidly undergoes dehydrochlorination to generate a highly reactive acyl chloride[2]. In the presence of water, the acyl chloride is hydrolyzed into the stable, acidic metabolite o,p'-DDA. The reactive acyl chloride intermediate is widely hypothesized to covalently bind to mitochondrial macromolecules, driving the adrenolytic toxicity of the parent drug, while o,p'-DDA represents the detoxified, terminal sink of this pathway[2].

Figure 1: Metabolic pathway of mitotane biotransformation into o,p'-DDA.

Part 3: Analytical Workflows & Experimental Protocols

Because o,p'-DDA plasma levels are utilized as a surrogate marker for mitotane metabolism, robust quantification protocols are required. Furthermore, distinguishing the pharmacological activity of the parent drug from its metabolites requires precise in vitro functional assays.

Protocol 1: LC-MS/MS Quantification of o,p'-DDA in Human Plasma

This self-validating protocol ensures high specificity and sensitivity for clinical pharmacokinetic monitoring.

-

Sample Preparation (Protein Precipitation): Transfer 50 µL of patient plasma to a microcentrifuge tube. Add 200 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., o,p'-DDA-d4).

-

Causality: Acetonitrile disrupts protein hydration shells, precipitating plasma proteins that would otherwise foul the LC column. The internal standard corrects for matrix effects, ion suppression, and extraction losses.

-

-

Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Causality: High-speed centrifugation pellets the denatured proteins, leaving the small-molecule analytes isolated in the clear supernatant.

-

-

Supernatant Transfer & Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% formic acid in water).

-

Causality: Diluting the strong organic extract with an aqueous mobile phase improves peak shape by preventing solvent effects (band broadening) during injection onto the reversed-phase column.

-

-

Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Causality: The C18 stationary phase effectively separates the polar o,p'-DDA from the highly lipophilic o,p'-DDD based on hydrophobic interactions.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

-

Causality: As a carboxylic acid, o,p'-DDA readily loses a proton to form a stable carboxylate anion[M-H]-, making ESI- the most sensitive and selective ionization mode.

-

Figure 2: Step-by-step workflow for LC-MS/MS quantification of o,p'-DDA.

Protocol 2: In Vitro Functional Assay Evaluating Adrenolytic Activity

A persistent clinical question has been whether o,p'-DDA contributes to the antitumor efficacy of mitotane. To investigate this, functional assays on the H295R adrenocortical carcinoma cell line are employed[1].

-

Cell Culture & Seeding: Culture H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Seed cells at 10,000 cells/well in a 96-well plate and incubate for 24 hours.

-

Causality: H295R cells require specific steroidal and growth factor supplementation (Nu-Serum/ITS+) to maintain their differentiated, steroidogenic adrenocortical phenotype in vitro.

-

-

Compound Treatment: Treat cells with varying concentrations (10 µM to 300 µM) of o,p'-DDA and o,p'-DDD (positive control) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 48 hours.

-

Causality: A 48-hour exposure is necessary to observe the delayed apoptotic and anti-proliferative effects characteristic of mitotane and its active intermediates.

-

-

WST-1 Proliferation Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours.

-

Causality: WST-1 is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. This provides a direct, quantifiable measure of mitochondrial metabolic activity and cell viability.

-

Results Interpretation: Studies utilizing this protocol have unequivocally demonstrated that while o,p'-DDD profoundly inhibits cell proliferation and steroidogenesis, o,p'-DDA exhibits no significant cytotoxic or anti-proliferative effects, even at supraphysiological concentrations up to 300 µM[1]. Furthermore, o,p'-DDA is not efficiently transported into H295R cells, confirming its status as a pharmacologically inactive end-product[1][6].

Part 4: Clinical Pharmacodynamics & Biomarker Utility

Despite lacking direct antitumor activity, o,p'-DDA holds immense clinical value. Mitotane therapy requires reaching a narrow therapeutic window (plasma levels of 14–20 mg/L) to achieve objective tumor responses while minimizing severe neurotoxicity[7].

Because o,p'-DDA is the primary metabolite, its plasma concentration directly reflects the extent of mitotane biotransformation. Retrospective multicenter studies by the European Network for the Study of Adrenal Tumors (ENS@T) have shown that combining the measurement of o,p'-DDD (≥14 mg/L) with o,p'-DDA (≥92 mg/L) significantly increases the specificity (up to 92%) for predicting an objective tumor response in ACC patients[7]. The high circulating levels of o,p'-DDA serve as a proxy for the formation of the reactive acyl chloride intermediate, which is the true driver of the adrenolytic effect[2].

Sources

- 1. The Lack of Antitumor Effects of o,p′DDA Excludes Its Role as an Active Metabolite of Mitotane for Adrenocortical Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitotane Lipid Nanocarriers and Enantiomers | Encyclopedia MDPI [encyclopedia.pub]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. o,p'-Dichlorodiphenylacetic acid | C14H10Cl2O2 | CID 36678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The lack of antitumor effects of o,p'DDA excludes its role as an active metabolite of mitotane for adrenocortical carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of o,p'DDD, o,p'DDA, and o,p'DDE as predictors of tumor response to mitotane in adrenocortical carcinoma: results of a retrospective ENS@T multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of o,p'-DDT to o,p'-DDA: A Comprehensive Mechanistic and Methodological Guide

Executive Summary

o,p'-DDT (1,1,1-trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane) is a highly relevant chiral isomer found in technical-grade dichlorodiphenyltrichloroethane (DDT), comprising approximately 15–20% of the mixture. While its p,p'-isomer is notorious for environmental persistence and bioaccumulation as p,p'-DDE, o,p'-DDT undergoes a distinct and more rapid metabolic clearance. The terminal, water-soluble metabolite is 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) . Understanding this specific biotransformation pathway is essential for toxicological risk assessment and pharmacokinetic profiling, as o,p'-DDA serves as the primary urinary biomarker for recent DDT exposure.

Mechanistic Pathway: From Highly Lipophilic to Hydrophilic

The biotransformation of o,p'-DDT is a multi-step enzymatic cascade primarily localized in the hepatic endoplasmic reticulum. The overarching logic of this pathway is the systematic removal of bulky, lipophilic chlorine atoms and the introduction of polar oxygenated functional groups to facilitate renal excretion.

-

Phase I (Reductive Dechlorination): The initial and rate-limiting step is the reductive dechlorination of o,p'-DDT to o,p'-DDD. This reaction is catalyzed by cytochrome P450 enzymes—specifically CYP3A4 and CYP2B6—under 1[1]. Because the trichloromethyl group is highly electron-deficient, it accepts an electron from the CYP450 heme iron, leading to the homolytic cleavage of a C-Cl bond and the subsequent abstraction of a hydrogen atom.

-

Absence of DDE Formation: Unlike p,p'-DDT, which readily undergoes dehydrochlorination to form the highly persistent p,p'-DDE, in vivo and in vitro studies confirm that o,p'-DDT metabolism 2[2], funneling directly into the DDD-to-DDA pathway.

-

Intermediate Cascade to DDA: o,p'-DDD undergoes further dehydrochlorination to form o,p'-DDMU. Subsequent hydration and oxidation steps yield o,p'-DDOH (an alcohol intermediate), which is rapidly oxidized by alcohol and aldehyde dehydrogenases into the3[3].

Metabolic cascade of o,p'-DDT to o,p'-DDA via CYP450-mediated reductive dechlorination.

Quantitative Toxicokinetics

The structural differences between the o,p'- and p,p'-isomers dictate their toxicokinetic profiles. The rapid conversion of o,p'-DDT to o,p'-DDA results in a significantly shorter biological half-life, making o,p'-DDA an excellent4[4] rather than historical body burden.

| Compound | Primary Biotransformation Enzyme(s) | Biological Half-Life (Mammalian) | Primary Excretion Route |

| o,p'-DDT | CYP3A4, CYP2B6 | Days | Urine (as o,p'-DDA) |

| p,p'-DDT | CYP2B6, CYP3A4 | ~5 Years | Feces / Urine |

| o,p'-DDD | CYP-mediated oxidases | ~3 Days | Urine (as o,p'-DDA) |

| o,p'-DDA | N/A (Terminal Metabolite) | Hours to Days | Urine |

Experimental Protocol: In Vitro Microsomal Metabolism Assay

To accurately map and quantify the conversion of o,p'-DDT to o,p'-DDA, researchers must utilize a self-validating in vitro system. The following protocol leverages Human Liver Microsomes (HLMs) and carefully controls oxygen tension, as the initial reductive dechlorination is highly sensitive to oxygen competition at the CYP450 heme center.

Step-by-Step Methodology:

-

Microsomal Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Causality: Mg²⁺ is an essential cofactor required to maintain the structural integrity of the microsomal membrane and ensure optimal CYP450 electron transfer.

-

-

Substrate Addition: Spike the buffer with o,p'-DDT (final concentration 10 µM) dissolved in minimal acetonitrile (<1% v/v final).

-

Causality: Keeping the organic solvent concentration strictly below 1% prevents solvent-induced denaturation of the fragile CYP enzymes.

-

-

Hypoxic Pre-incubation: Purge the sealed reaction vials with nitrogen gas for 5 minutes.

-

Causality: Reductive dechlorination is an obligate anaerobic process; ambient oxygen will outcompete the halogenated substrate for CYP-donated electrons, stalling the reaction into a futile cycle.

-

-

Reaction Initiation: Add an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Incubate at 37°C in a shaking water bath.

-

Aerobic Shift (Optional): After 60 minutes, open the vials to ambient air to facilitate the downstream oxygen-dependent oxidative steps (DDOH to DDA).

-

Termination: Stop the reaction at designated time points (e.g., 0, 30, 60, 120 min) by adding an equal volume of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C-o,p'-DDA).

-

Causality: Cold acetonitrile instantly precipitates microsomal proteins, permanently halting enzymatic activity while simultaneously extracting the lipophilic analytes into the solvent phase.

-

-

Centrifugation & Analysis: Centrifuge the samples at 10,000 x g for 10 minutes. Extract the clear supernatant for LC-MS/MS analysis.

In vitro workflow for tracking the biotransformation of o,p'-DDT to o,p'-DDA.

Analytical Quantification (LC-MS/MS)

The detection of o,p'-DDA requires specific analytical parameters due to its acidic nature. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode is the gold standard. The carboxylic acid moiety of o,p'-DDA readily deprotonates to form a stable [M-H]⁻ precursor ion. Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient mobile phase of water and acetonitrile, both modified with 0.1% formic acid to ensure sharp peak shapes and prevent peak tailing.

References

-

Title: Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf Source: nih.gov URL: [Link]

-

Title: Toxicological Profile for DDT, DDE, and DDD - Agency for Toxic Substances and Disease Registry Source: cdc.gov URL: [Link]

-

Title: Reductive Metabolism of p,p'DDT and o,p'DDT by Rat Liver Cytochrome P450 Source: researchgate.net URL: [Link]

-

Title: Health Consultation - State of Michigan Source: michigan.gov URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Foreword: Charting the Unexplored Toxicological Landscape

The compound 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, a dichlorinated aryl acetic acid derivative, occupies a space in the chemical landscape with limited publicly available toxicological data. Its structural alerts, shared with nonsteroidal anti-inflammatory drugs (NSAIDs) and metabolites of certain legacy pesticides, necessitate a thorough investigation of its potential biological effects.[1][2] This guide is constructed not as a summary of established facts, but as a comprehensive, scientifically-grounded roadmap for researchers, scientists, and drug development professionals to meticulously characterize its in vitro toxicity profile. By leveraging established methodologies and a deep understanding of toxicological principles, we can proactively identify potential hazards and inform safer chemical design and development.

This document provides a series of recommended in vitro assays, structured to build a comprehensive toxicity profile, from broad cytotoxicity to specific organ-level effects. Each protocol is presented with the underlying scientific rationale, empowering the investigator to not only execute the experiment but to critically interpret the results.

Foundational Assessment: General Cytotoxicity Screening

The initial step in characterizing the toxicity of any compound is to determine the concentration range over which it elicits a cytotoxic response. This foundational data informs the dose selection for all subsequent, more specific assays. We will employ two robust, complementary assays to assess cell viability and membrane integrity.

Rationale for Assay Selection

-

MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[3] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases provides a quantitative measure of viable, metabolically active cells.[3]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[5]

Recommended Cell Line Panel

A diverse panel of human cell lines is recommended to identify potential cell-type-specific toxicity:

-

HepG2 (Human Hepatoma): A well-characterized human liver cell line, crucial for assessing potential hepatotoxicity.[4][6]

-

HEK293 (Human Embryonic Kidney): A commonly used cell line in biomedical research, representing a renal cell type.

-

SH-SY5Y (Human Neuroblastoma): A human-derived neuronal cell line, important for initial neurotoxicity screening.[7]

-

A549 (Human Lung Carcinoma): A representative of lung epithelial cells.

Experimental Workflow: General Cytotoxicity

Caption: Workflow for in vitro genotoxicity assessment.

Organ-Specific Toxicity: Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury. [6]Given that the target compound may be an NSAID or a pesticide metabolite, a thorough evaluation of its potential hepatotoxicity is warranted.

Rationale for Cell Model Selection

-

HepG2 Cells: While a cancer cell line, HepG2 cells retain many liver-specific functions, including the expression of some cytochrome P450 (CYP) enzymes. [4]* Primary Human Hepatocytes (PHH): These are considered the gold standard for in vitro hepatotoxicity testing as they most closely mimic the in vivo liver environment and possess a full complement of metabolic enzymes.

Key Hepatotoxicity Endpoints

-

CYP450 Enzyme Activity: Measurement of the activity of key drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is crucial to determine if the compound is an inhibitor or inducer, which can lead to drug-drug interactions or the formation of toxic metabolites. [4]* Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis and cellular stress. [8]* Steatosis (Fatty Liver) Induction: Accumulation of intracellular lipids is a common manifestation of drug-induced liver injury.

Detailed Protocol: Mitochondrial Membrane Potential Assay

-

Cell Seeding and Treatment: Seed HepG2 cells or PHH in a black, clear-bottom 96-well plate and treat with the test compound for 24 hours.

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (a cationic dye that accumulates in mitochondria) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in the cytoplasm of apoptotic cells).

-

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Organ-Specific Toxicity: Neurotoxicity

Neurotoxic effects have been reported for structurally related compounds like 2,4-D. [7][9]Therefore, it is prudent to assess the potential for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid to adversely affect the nervous system.

Rationale for Assay Selection

-

Neurite Outgrowth Assay: This assay provides a sensitive measure of neuronal development and health. Inhibition of neurite outgrowth can indicate interference with critical cellular processes such as cytoskeletal dynamics. [10]* Microglia Activation Assay: Neuroinflammation, mediated by microglia, plays a significant role in the progression of neurodegenerative diseases. [9]Assessing the ability of the compound to activate microglia is therefore important.

Experimental Workflow: Neurotoxicity

Caption: Workflow for in vitro neurotoxicity assessment.

Organ-Specific Toxicity: Cardiotoxicity

Cardiotoxicity is a major reason for drug withdrawal from the market. [11]Early in vitro screening can identify compounds with the potential to cause adverse cardiac effects, such as arrhythmias.

Rationale for Cell Model and Assay Selection

-

Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells represent a highly relevant in vitro model as they are of human origin, exhibit spontaneous beating, and express the major cardiac ion channels. [12]* Multi-electrode Array (MEA): This technology allows for the non-invasive recording of the extracellular field potential of beating cardiomyocytes, providing information on electrophysiological parameters such as beat rate and field potential duration (an indicator of the action potential duration).

-

hERG Channel Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization. [13]Inhibition of this channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes. [14]

Detailed Protocol: MEA Assay

-

Cell Seeding: Seed hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.

-

Baseline Recording: Record the baseline electrophysiological activity of the cardiomyocytes.

-

Compound Addition: Add increasing concentrations of the test compound to the wells.

-

Post-treatment Recording: Record the field potentials at multiple time points after compound addition.

-

Data Analysis: Analyze the recordings to determine the effects of the compound on beat rate, field potential duration, and arrhythmogenic events.

Data Synthesis and Interpretation

The data generated from this comprehensive suite of in vitro assays should be compiled and analyzed to build a holistic toxicity profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid.

Tabular Summary of Key Toxicological Endpoints

| Toxicity Endpoint | Assay | Cell Model(s) | Key Parameter(s) Measured | Example Positive Control |

| General Cytotoxicity | MTT | HepG2, HEK293, SH-SY5Y, A549 | Cell Viability (IC₅₀) | Doxorubicin |

| LDH | HepG2, HEK293, SH-SY5Y, A549 | Membrane Integrity (LC₅₀) | Triton X-100 | |

| Genotoxicity | Ames Test | S. typhimurium, E. coli | Revertant Colonies | Sodium Azide, 2-Nitrofluorene |

| In Vitro Micronucleus | CHO, TK6 | Micronucleus Frequency | Mitomycin C, Colchicine | |

| Hepatotoxicity | CYP450 Activity | HepG2, PHH | Inhibition/Induction of CYP enzymes | Ketoconazole (CYP3A4 inhibitor) |

| Mitochondrial Potential | HepG2, PHH | JC-1 Red/Green Ratio | Valinomycin | |

| Neurotoxicity | Neurite Outgrowth | SH-SY5Y, Primary Neurons | Neurite Length and Branching | Acrylamide |

| Microglia Activation | Primary Microglia, BV-2 | TNF-α, IL-6 Release | Lipopolysaccharide (LPS) | |

| Cardiotoxicity | MEA | hiPSC-CMs | Beat Rate, Field Potential Duration | Dofetilide |

| hERG Patch Clamp | HEK293-hERG | hERG Current Inhibition (IC₅₀) | E-4031 |

Conclusion: A Proactive Approach to Chemical Safety

The in vitro toxicity profiling strategy outlined in this guide provides a robust framework for elucidating the potential hazards of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid. By systematically evaluating its effects on general cell health, genetic integrity, and the function of key target organs, researchers and drug developers can make informed decisions regarding the continued development or use of this compound. This proactive, data-driven approach is fundamental to the principles of modern toxicology and is essential for ensuring human and environmental safety.

References

-

Bukowska, B. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. ResearchGate. Available from: [Link].

-

Crincoli, A. M., Kassim, N., & D'Souza, M. J. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Available from: [Link].

-

LookChem. Cas 34113-46-7,2,2-(2-chlorophenyl-4 - LookChem. Available from: [Link].

-

Russ, T., Enders, L., Zbiegly, J. M., Potru, P. S., Wurm, J., & Spittau, B. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. MDPI. Available from: [Link].

-

Amer, S. M., Aly, F. A., & Donya, S. M. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. PubMed. Available from: [Link].

-

Creative Bioarray. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available from: [Link].

-

Vibrant Wellness. What is 2,2-bis(4-Chlorophenyl) acetic acid (DDA)? And Why Does the Toxin Zoomer Test for It?. Available from: [Link].

-

Creative Bioarray. In Vitro Cardiotoxicity. Available from: [Link].

-

SOT National Capital Area Chapter. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chlorophenylacetic Acid in Modern Pharmaceutical Synthesis. Available from: [Link].

-

Gonzalez-Lopez, M., Soloneski, S., & Larramendy, M. L. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. PubMed. Available from: [Link].

-

U.S. Environmental Protection Agency. (2S)-Amino(2-chlorophenyl)acetic acid - Hazard Genotoxicity. Available from: [Link].

-

Superpower. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower. Available from: [Link].

-

Food and Agriculture Organization. 4.7 2,4-D (020) (T)**. Available from: [Link].

-

Song, J. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available from: [Link].

-

de David, C., de Oliveira, J. A., de Souza, J. M., de Oliveira, A. C. A. X., & de Almeida, R. M. (2023). 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. PMC. Available from: [Link].

-

Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. PubMed. Available from: [Link].

-

de Oliveira, A. C. A. X., de Souza, J. M., de David, C., de Souza, I. C. C., de Oliveira, J. A., & de Almeida, R. M. (2020). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. PubMed. Available from: [Link].

-

4Dcell. White Paper - Cardiac Toxicity. Available from: [Link].

- Park, S. J., Kim, H. J., Lee, J. E., Lee, H. A., Jeong, D., Park, M. H., ... & Kim, S. J. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta. Biomol Ther (Seoul), 31(3), 317-327.

-

Russ, T., Enders, L., Zbiegly, J. M., Potru, P. S., Wurm, J., & Spittau, B. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. PMC. Available from: [Link].

-

American College of Cardiology. Cardiovascular Toxicity of Oral Antineoplastic Agents. Available from: [Link].

-

Kim, H. J., & Kim, S. J. (2019). Comprehensive In Vitro Proarrhythmia Assay (CiPA) for Torsade de Pointes Risk Assessment. KoreaMed Synapse. Available from: [Link].

-

Rodrigues, R. M., van der Meer, A. D., & van den Berg, A. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI. Available from: [Link].

-

Lee, S. H., Sung, J. H., & Lee, J. (2024). Comparison of In Vitro Models for Drug- Induced Liver Injury Assessment. Preprints.org. Available from: [Link].

-

Russ, T., Enders, L., Zbiegly, J. M., Potru, P. S., Wurm, J., & Spittau, B. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. Universitätsbibliothek Bielefeld. Available from: [Link].

-

Rosso, S. B., Garcia-Souto, C., & Bisig, C. G. (2000). 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. PubMed. Available from: [Link].

-

Harrill, J. A., Shafer, T. J., & Mundy, W. R. (2021). An expert-driven literature review of “negative” chemicals for developmental neurotoxicity (DNT) in vitro assay evaluation. OSTI.gov. Available from: [Link].

-

Ferreira, I. M., Alexandre-Pires, B., & Martins, C. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. MDPI. Available from: [Link].

Sources

- 1. vibrant-wellness.com [vibrant-wellness.com]

- 2. nbinno.com [nbinno.com]

- 3. omicsonline.org [omicsonline.org]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. SOT National Capital Area Chapter [toxicology.org]

- 7. 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 10. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. kjpp.net [kjpp.net]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. 4dcell.com [4dcell.com]

The Environmental Fate and Degradation Dynamics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA)

A Technical Whitepaper for Environmental Chemists and Pharmacokinetic Researchers

Introduction & Chemical Identity

For decades, environmental monitoring of organochlorine pollutants has fixated on highly lipophilic parent compounds like DDT and its immediate degradation products (DDE and DDD). However, 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , commonly known as o,p'-DDA , represents a critical, yet often neglected, terminal sink in both environmental weathering and mammalian metabolism [1].

As a highly polar, water-soluble carboxylic acid, o,p'-DDA is generated through two primary pathways:

-

Environmental Biogeochemistry: The anaerobic reductive dechlorination and subsequent oxidation of the pesticide o,p'-DDT [1].

-

Pharmacokinetics: The hepatic β -hydroxylation of the adrenolytic drug mitotane (o,p'-DDD), which is used in the treatment of adrenocortical carcinoma (ACC) [3].

Understanding the half-life, phase partitioning, and degradation of o,p'-DDA is essential for mapping the true ecological footprint of legacy organochlorines and monitoring drug metabolism in clinical settings.

Phase Partitioning and Environmental Half-Life

Unlike its parent compounds, which possess environmental half-lives spanning decades and aggressively bioaccumulate in adipose tissues, o,p'-DDA exhibits a bifurcated environmental fate driven by its polarity [4].

Aqueous Mobility vs. Sedimentary Sequestration

-

Free Aqueous Phase (High Mobility): Due to its carboxylic acid moiety, o,p'-DDA is highly hydrophilic. In soil infiltration areas, such as those surrounding drinking water plants, o,p'-DDA demonstrates up to 72% permeability, leaching rapidly into groundwater rather than adsorbing to silicate matrices [4]. In this free aqueous state, its half-life is functionally extended by continuous leaching, acting as a persistent aquatic contaminant that evades standard non-polar screening.

-

Bound Residues (High Persistence): In organic-rich sedimentary systems, o,p'-DDA undergoes esterification, covalently bonding to humic and fulvic acids. Once integrated into this macromolecular matrix, the degradation half-life of o,p'-DDA shifts from weeks to effectively decades. These "bound residues" represent a hidden contamination potential that can be remobilized during dredging or severe hydrodynamic shifts [4].

Mechanistic Degradation Pathways

The transformation of o,p'-DDT into o,p'-DDA, and its subsequent breakdown, involves complex biotic and abiotic mechanisms.

-

Anaerobic to Aerobic Succession: In anoxic sediments, o,p'-DDT is reductively dechlorinated to o,p'-DDD, and further to o,p'-DDMS. Upon exposure to aerobic conditions, these intermediates are oxidized to form o,p'-DDA [1].

-

Fungal Bioremediation: Advanced degradation of o,p'-DDA is catalyzed by the cytochrome P450 systems of white rot fungi (e.g., Phlebia lindtneri). These fungi cleave the acetic acid moiety, converting o,p'-DDA into 4,4-dichlorobenzophenone (DBP), and subsequently to dichlorobenzhydrol (DBH) via aromatic ring hydroxylation [2].

-

Mammalian Excretion: In clinical oncology, mitotane (o,p'-DDD) is metabolized to o,p'-DDA. Because o,p'-DDA is significantly less lipophilic than mitotane, it acts as a deactivation product that is rapidly cleared via renal excretion, serving as a reliable urinary biomarker [3, 5].

Caption: Biotic and abiotic transformation pathways of o,p'-DDT and mitotane converging on o,p'-DDA.

Analytical Workflows for o,p'-DDA Quantification

Protocol: Extraction and Quantification of Free and Bound o,p'-DDA

Step 1: Matrix Preparation & Internal Standard Spiking

-

Action: Lyophilize the sediment sample to remove water content. Spike the matrix with an isotopically labeled internal standard (e.g., 13C2 -DDA).

-

Causality: Lyophilization prevents water from creating biphasic barriers during solvent extraction. The 13C spike creates a self-validating system, allowing you to track extraction recovery rates and correct for matrix-induced ion suppression during MS analysis.

Step 2: Pressurized Liquid Extraction (PLE)

-

Action: Extract the sample using a non-polar/polar solvent blend (Hexane/Acetone, 1:1 v/v) at 100°C and 1500 psi. Collect the supernatant.

-

Causality: High pressure forces the solvent into sediment micropores, isolating the "free extractable" o,p'-DDA without providing enough activation energy to break covalent ester bonds.

Step 3: Alkaline Hydrolysis (Saponification)

-

Action: Subject the remaining pre-extracted sediment pellet to 1 M KOH in methanol at 80°C for 4 hours. Neutralize and extract the released fraction.

-

Causality: Saponification chemically cleaves the ester bonds linking o,p'-DDA to humic/fulvic acids in the sediment. Omitting this step can result in underreporting the true environmental load by up to 80% [4].

Step 4: Derivatization

-

Action: React both the free and bound extracts with pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine for 1 hour at room temperature [5].

-

Causality: o,p'-DDA is highly polar and thermally labile. Derivatization converts the carboxylic acid into a stable, volatile pentafluorobenzyl-ester, which is an absolute requirement for successful elution and detection in capillary GC-MS.

Step 5: Capillary GC-MS Analysis

-

Action: Inject 1 μ L into a GC-MS operating in Negative Chemical Ionization (NCI) mode, monitoring m/z 235 and 237.

Caption: Step-by-step analytical workflow for the separation, derivatization, and quantification of free and bound o,p'-DDA.

Quantitative Data Summary

To contextualize the behavior of o,p'-DDA, it must be compared against its precursor compounds. The table below summarizes the drastic shift in physicochemical properties as DDT is metabolized into DDA.

| Compound | Chemical Nature | Primary Environmental Sink | Environmental Half-Life | Aqueous Mobility |

| o,p'-DDT | Highly Lipophilic | Adipose tissue, Topsoil | 3 to 30 years (Soil) | Extremely Low |

| o,p'-DDE | Highly Lipophilic | Adipose tissue, Topsoil | 7 to 11+ years (Soil) | Extremely Low |

| o,p'-DDD | Lipophilic | Adipose tissue, Sediment | Months to Years | Low |

| o,p'-DDA | Highly Hydrophilic | Groundwater, Sediment (Bound) | Weeks (Water) to Decades (Bound) | Extremely High |

References

-

Heberer, T., & Dünnbier, U. (1999). DDT Metabolite Bis(chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology. URL:[Link]

-

Xiao, P., Mori, T., Kamei, I., & Kondo, R. (2011). A novel metabolic pathway for biodegradation of DDT by the white rot fungi, Phlebia lindtneri and Phlebia brevispora. Biodegradation. URL:[Link]

-

Ruggiero, C., et al. (2022). Effects of o,p'-DDE, a Mitotane Metabolite, in an Adrenocortical Carcinoma Cell Line. PMC / NIH. URL:[Link]

-

Schwarzbauer, J., & Kronimus, A. Investigations on the environmental fate and contamination potential of DDT-residues in river sediment and its implication for DDA pollution. CORE. URL:[Link]

-

Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. ResearchGate. URL: [Link]

pharmacokinetics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid in mammalian models

An In-Depth Technical Guide to the Pharmacokinetics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) in Mammalian Models

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA), a significant metabolite of the adrenolytic drug Mitotane (o,p'-DDD) and the organochlorine pesticide DDT. Due to its persistence and diagnostic value, understanding the absorption, distribution, metabolism, and excretion (ADME) of o,p'-DDA is critical for researchers in pharmacology, toxicology, and drug development. This document synthesizes data from various mammalian models, details robust bioanalytical methodologies, and offers field-proven insights into the experimental rationale. The guide is structured to provide not just data, but a causal understanding of the pharmacokinetic behavior of this crucial compound.

Introduction: The Significance of o,p'-DDA

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, commonly known as o,p'-DDA, is the major, water-soluble urinary metabolite of both the therapeutic agent Mitotane (o,p'-DDD) and the pesticide o,p'-DDT.[1][2] Mitotane is an established treatment for adrenocortical carcinoma (ACC), and its therapeutic efficacy is linked to systemic exposure.[3] The parent compound, o,p'-DDD, is highly lipophilic and undergoes metabolic activation to exert its cytotoxic effects. o,p'-DDA is a product of this metabolic pathway.[4]

Given that plasma concentrations of o,p'-DDA in patients undergoing mitotane therapy can be three to ten times higher than the parent compound, its pharmacokinetic profile is of profound clinical interest.[4] These high concentrations suggest that o,p'-DDA has a prolonged elimination half-life and serves as an integral component of the drug's overall disposition and potential long-term effects. For environmental and toxicological studies, urinary o,p'-DDA is a key biomarker for assessing recent or ongoing exposure to DDT.[1][5]

This guide will deconstruct the pharmacokinetic journey of o,p'-DDA, focusing primarily on its disposition as a metabolite, given the scarcity of data on its direct administration.

Metabolic Formation and Disposition of o,p'-DDA

The pharmacokinetics of o,p'-DDA are intrinsically linked to the ADME of its parent compounds. The highly lipophilic nature of o,p'-DDD and o,p'-DDT dictates their absorption and distribution, which in turn governs the rate and extent of o,p'-DDA formation.

Absorption and Distribution of Precursors

Following oral administration, mitotane (o,p'-DDD) is absorbed from the gastrointestinal tract. Its high lipophilicity leads to extensive distribution and sequestration in adipose tissue. This fatty tissue acts as a long-term reservoir, leading to a slow release of the parent compound back into circulation and contributing to a very long terminal half-life. This reservoir effect is the foundational reason for the sustained formation and persistence of o,p'-DDA long after administration has ceased.[4]

Metabolic Activation Pathway to o,p'-DDA

The conversion of o,p'-DDD to o,p'-DDA is a critical metabolic activation step. While the precise enzymatic steps are complex, the pathway involves a series of oxidation and dehydrochlorination reactions that transform the dichloroethane side chain into an acetic acid moiety. This biotransformation significantly increases the water solubility of the molecule, facilitating its eventual excretion.

Caption: Metabolic conversion of o,p'-DDD to o,p'-DDA.

Further Metabolism and Excretion of o,p'-DDA

Once formed, o,p'-DDA is not metabolically inert. Studies in rats have shown that it can undergo further biotransformation before excretion. These subsequent pathways include aromatic hydroxylation and conjugation with amino acids.

-

Hydroxylation: Mono- and di-hydroxylated derivatives of o,p'-DDA have been identified in the urine of rats.[2]

-

Amino Acid Conjugation: o,p'-DDA can be conjugated with serine and glycine, which are then excreted in the urine. An aspartic acid conjugate has been identified in the feces of rats.[2]

The primary route for the elimination of the water-soluble o,p'-DDA and its derivatives is via the kidneys into the urine.[1][2] A smaller fraction, including some conjugates, is found in feces. A study in rats administered a 100 mg oral dose of radiolabeled o,p'-DDD found that over 8 days, an average of 7.1% of the radioactivity was recovered in the urine, while 87.8% was found in the feces, the latter containing a significant amount of the unabsorbed parent drug and different metabolites.[2]

Caption: Metabolism and excretion pathways of o,p'-DDA.

Comparative Pharmacokinetics in Mammalian Models

While comprehensive pharmacokinetic data for o,p'-DDA is limited across species, a comparative summary of its metabolic fate provides valuable insights. The primary challenge in comparative analysis is the lack of studies involving direct administration of o,p'-DDA, meaning most data is inferred from the disposition of its parent compounds.[6][7]

| Parameter | Human | Rat | Monkey (Rhesus) |

| Parent Compound | o,p'-DDD (Mitotane), DDT | o,p'-DDD, o,p'-DDT | DDT |

| Primary Matrix for o,p'-DDA Detection | Plasma, Urine | Urine, Feces | Urine |

| Observed Plasma Profile | Levels are 3-10x higher than parent o,p'-DDD, suggesting a long half-life and accumulation.[3][4] | Not well characterized. | Not well characterized. |

| Identified Urinary Metabolites | o,p'-DDA, mono- and di-hydroxylated derivatives. | o,p'-DDA, hydroxylated o,p'-DDA, serine & glycine conjugates.[2] | o,p'-DDA.[1] |

| Identified Fecal Metabolites | Hydroxylated derivatives. | Aspartic acid conjugate of o,p'-DDA.[2] | Not reported. |

| Key Observation | High and persistent plasma levels correlate with therapeutic response to mitotane.[3] | After an oral o,p'-DDD dose, 7.1% of radioactivity is excreted in urine and 87.8% in feces over 8 days.[2] | Urinary DDA excretion drops significantly within 35 days post-exposure but can take months to reach baseline.[1] |

Expert Insight: The significant species differences in drug metabolism necessitate caution when extrapolating data from animal models to humans.[6][7] However, the consistent finding of o,p'-DDA as a major, persistent urinary metabolite across species underscores its reliability as a biomarker of exposure to its parent compounds. The high plasma-to-parent drug ratio in humans is particularly noteworthy, pointing towards a very slow elimination phase that requires careful management in clinical settings.

Bioanalytical Methodologies for o,p'-DDA Quantification

Accurate quantification of o,p'-DDA in biological matrices is fundamental to pharmacokinetic studies. The choice of methodology depends on the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust techniques.[1][4]

Caption: General workflow for bioanalysis of o,p'-DDA.

Protocol: Quantification of o,p'-DDA in Human Plasma via HPLC-UV

This protocol is based on established methods for therapeutic drug monitoring and provides excellent precision for clinical samples.[4]

Rationale: This method uses protein precipitation, a straightforward and effective technique to remove the bulk of interfering plasma proteins. A diphenyl column provides a suitable stationary phase for retaining the analyte, and UV detection is a robust and widely available quantification method.

Step-by-Step Methodology:

-

Sample Collection: Collect whole blood in heparinized or EDTA tubes. Centrifuge at ~1500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Reagent Preparation:

-

Precipitation Solvent: HPLC-grade acetone.

-

Mobile Phase: Prepare as required by the specific column manufacturer (e.g., an isocratic mixture of acetonitrile and a buffered aqueous solution).

-

Standards: Prepare stock solutions of o,p'-DDA in a suitable organic solvent (e.g., methanol). Serially dilute in drug-free plasma to create a calibration curve (e.g., 1 to 200 µg/mL).

-

-

Sample Preparation:

-

Thaw plasma samples and standards on ice.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetone.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: Silica-based diphenyl column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic flow at a rate of 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 218 nm.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of o,p'-DDA in the unknown samples by interpolation from this curve.

Protocol: Quantification of o,p'-DDA in Human Urine via GC-MS

This protocol is ideal for toxicological screening and exposure monitoring, offering high sensitivity and specificity.[1]

Rationale: Urine often contains conjugated metabolites. A mild acid hydrolysis step is necessary to release free o,p'-DDA. Because o,p'-DDA is a carboxylic acid, it is not sufficiently volatile for GC analysis. Derivatization, in this case with pentafluorobenzyl bromide (PFBBr), is required to create a stable, volatile, and electron-capturing ester suitable for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Collection: Collect a mid-stream urine sample. Store at -20°C until analysis.

-

Reagent Preparation:

-

Hydrolysis Reagent: Concentrated Hydrochloric Acid (HCl).

-

Extraction Solvent: HPLC-grade Hexane.

-

Derivatization Reagents: Pentafluorobenzyl bromide (PFBBr) and Diisopropylethylamine (DIPEA) catalyst.

-

Standards: Prepare stock solutions of o,p'-DDA and create a calibration curve by spiking into drug-free urine.

-

-

Sample Preparation (Hydrolysis, Extraction, and Derivatization):

-

Thaw a 10 mL aliquot of urine.

-

Adjust the pH to ~1.0 with concentrated HCl to hydrolyze conjugates.

-

Add an internal standard.

-

Perform a liquid-liquid extraction by adding 5 mL of hexane and shaking vigorously. Allow phases to separate and collect the upper organic (hexane) layer. Repeat the extraction.

-

Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of acetone).

-

Add DIPEA and PFBBr. Allow the reaction to proceed at room temperature for 1 hour to form the DDA-PFB ester.

-

-

Chromatographic Conditions:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program to ensure separation from other matrix components (e.g., start at 100°C, ramp to 280°C).

-

Injection: Splitless injection mode.

-

MS Detection: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor the characteristic ions for the DDA-PFB ester (e.g., m/z 460, 235, 237).[1]

-

-

Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Conclusion and Future Directions

The pharmacokinetic profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid is characterized by its formation from lipophilic precursors, leading to a prolonged presence in the body. Its disposition is marked by further metabolism into hydroxylated and amino acid-conjugated derivatives, with primary excretion through the urine. The high plasma concentrations and slow elimination observed in humans highlight its importance in the therapeutic monitoring of mitotane.

A significant knowledge gap remains regarding the intrinsic pharmacokinetics of o,p'-DDA. Studies involving the direct administration of o,p'-DDA to mammalian models are critically needed to determine its fundamental parameters, such as oral bioavailability, volume of distribution, and clearance. Such data would not only refine our understanding of its role in mitotane therapy but also enhance its utility as a precise biomarker for environmental exposure assessment.

References

-

Schteingart, D. E., Tsao, H. S., Taylor, C. I., McKenzie, A., Schorr, M., & Rorabaugh, A. G. (1982). Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 229(1), 243-249. [Link]

-

Krieger, R. I., Ross, J. H., & Thongsinthusak, T. (2000). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. International Journal of Toxicology, 19(4), 247-253. [Link]

-

Reif, V. D., & Sinsheimer, J. E. (1975). Metabolism of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p'-DDD) in rats. Drug Metabolism and Disposition, 3(1), 15-25. [Link]

-

Hermsen, I. G., Fassnacht, M., Terzolo, M., Houterman, S., den Hartigh, J., Leboulleux, S., ... & Haak, H. R. (2011). Plasma concentrations of o,p'DDD, o,p'DDA, and o,p'DDE as predictors of tumor response to mitotane in adrenocortical carcinoma: results of a retrospective ENS@T multicenter study. The Journal of Clinical Endocrinology & Metabolism, 96(6), 1844-1851. [Link]

-

Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies, 11(2), 007. [Link]

-

Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. Handbook of experimental pharmacology, (164), 1-33. [Link]

-

Anonymous. (2025). 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Test. Improve Health With Superpower. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Metabolism of 1-(0-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p'-DDD) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of o,p'DDD, o,p'DDA, and o,p'DDE as predictors of tumor response to mitotane in adrenocortical carcinoma: results of a retrospective ENS@T multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower [superpower.com]

- 6. rroij.com [rroij.com]

- 7. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological and Toxicological Dynamics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) in Endocrine Disruption

Executive Summary: The Paradigm Shift in Adrenocortical Disruption

For decades, the compound 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , commonly known as o,p'-DDA , was heavily scrutinized as a potential active endocrine disruptor. As the principal terminal metabolite of both the environmental pesticide o,p'-DDT and the clinical adrenolytic drug mitotane (o,p'-DDD), o,p'-DDA is ubiquitous in toxicological profiles[1].

Historically, it was hypothesized that o,p'-DDA was the active agent responsible for the severe adrenocortical necrosis and steroidogenesis inhibition observed following mitotane exposure. However, rigorous pharmacological re-evaluation has forced a paradigm shift: o,p'-DDA is not the active disruptor, but rather the stable, inactive terminal sink of a highly destructive metabolic bioactivation pathway [2].

This technical guide deconstructs the mechanism of action surrounding o,p'-DDA, detailing how its formation via a reactive acyl chloride intermediate drives profound endocrine disruption, and outlines the self-validating experimental protocols required to quantify this pathway in both clinical and environmental research.

Mechanism of Action: The Bioactivation Pathway

The true mechanism of endocrine disruption associated with o,p'-DDA lies in the enzymatic journey required to synthesize it. The parent compound (o,p'-DDD) is highly lipophilic and accumulates in the mitochondrial membranes of adrenocortical cells[3].

Cytochrome P450-Mediated β -Hydroxylation

Within the mitochondria, o,p'-DDD undergoes β -hydroxylation catalyzed by resident Cytochrome P450 enzymes (historically debated, but distinct from CYP11B1)[4]. This reaction does not immediately yield o,p'-DDA. Instead, it generates a highly unstable and electrophilic acyl chloride intermediate [5].

Covalent Binding and Adrenolysis (The Disruption Event)

This reactive acyl chloride intermediate is the true endocrine disruptor. Before it can hydrolyze, it covalently binds to critical bionucleophiles within the adrenal mitochondria, triggering a cascade of toxicological events:

-

SOAT1 Inhibition: It acts as a potent inhibitor of Sterol-O-acyl-transferase 1 (SOAT1). This prevents the esterification of cholesterol, leading to a toxic accumulation of free cholesterol, severe endoplasmic reticulum (ER) stress, and subsequent caspase-mediated apoptosis[3].

-

Mitochondrial Respiratory Defect: The intermediate covalently alters mitochondrial proteins, specifically suppressing the respiration at the level of Complex I and Complex IV (cytochrome c oxidase), drastically reducing the concentration of diphosphatidylglycerol[3][6].

-

Steroidogenesis Arrest: The structural collapse of the mitochondria directly impairs the function of CYP11A1 (cholesterol side-chain cleavage), reducing the secretion of cortisol and androgens by up to 70%[6].

Hydrolysis to o,p'-DDA

The fraction of the reactive acyl chloride intermediate that escapes covalent binding with mitochondrial proteins reacts with water to form o,p'-DDA . Because o,p'-DDA is highly water-soluble and chemically stable, it is rapidly effluxed from the cells and excreted[2][7]. Thus, o,p'-DDA serves as the definitive biomarker for the extent of acyl chloride formation and subsequent endocrine disruption[4].

Figure 1: Metabolic bioactivation pathway of o,p'-DDD yielding the reactive intermediate and o,p'-DDA.

Direct Endocrine Effects of o,p'-DDA: A Comparative Analysis

To understand why o,p'-DDA is classified as an inactive sink, we must compare its direct pharmacological effects against its parent compounds and sister metabolites (like o,p'-DDE).

While the parent compound o,p'-DDT exhibits known estrogenic activity (mediated primarily by its levo enantiomer interacting with the estrogen receptor)[1][8], o,p'-DDA lacks the necessary structural conformation to effectively bind the ER. In vitro studies utilizing human H295R adrenocortical cells demonstrate that o,p'-DDA fails to inhibit cell proliferation, does not alter respiratory chain complex IV activity, and does not induce oxidative stress[2]. It only exhibits weak anti-secretory effects on steroidogenic enzymes at extreme supraphysiological doses (>300 µM)[2].

Table 1: Comparative Endocrine Disruption Profile of Mitotane and its Metabolites

| Compound | Cytotoxicity / Adrenolysis | Steroidogenesis Inhibition | Complex IV Defect | Estrogenic Activity |

| o,p'-DDD (Mitotane) | High (Apoptosis) | Severe (>70% reduction) | Yes | Weak |

| Acyl Chloride Intermediate | Very High (Covalent) | Severe | Yes | Unknown (Unstable) |

| o,p'-DDE | Moderate (Necrosis) | Moderate | No | Minimal |

| o,p'-DDA | None | Weak (<10% reduction) | No | None / Mild Anti-estrogenic |

Data synthesized from in vitro H295R assays and receptor binding studies[2][6][7].

Experimental Methodologies (Self-Validating Systems)

Because o,p'-DDA is the primary biomarker of the destructive β -hydroxylation pathway, its accurate quantification is essential. The following protocols are designed with built-in causality to ensure robust, reproducible data.

Protocol 1: HPLC-UV Quantification of o,p'-DDA in Biological Matrices

This protocol utilizes protein precipitation to release protein-bound o,p'-DDA while simultaneously denaturing metabolic enzymes that could skew quantification.

Reagents: HPLC-grade Water, Methanol, Nilotinib (Internal Standard, IS).

-

Sample Preparation: Aliquot 500 µL of plasma or tissue homogenate into a microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of Nilotinib working solution (200 mg/mL). Causality: Nilotinib acts as an internal standard to normalize extraction efficiency and correct for matrix effects during UV detection[4].

-

Protein Precipitation: Add 750 µL of a 50:50 (v/v) Water:Methanol solution. Causality: The organic solvent rapidly denatures plasma proteins, releasing bound o,p'-DDA into the solvent phase while halting any residual enzymatic activity[4].

-

Phase Separation: Vortex the mixture vigorously for 30 seconds, then centrifuge at 12,000 rpm for 10 minutes.

-

Recovery: Carefully transfer 800 µL of the clear organic supernatant to an HPLC auto-sampler vial[4].

-

Analysis: Inject onto a C18 reverse-phase column. Monitor the eluate via UV detection at λ = 218 nm to avoid baseline interference[4].

Figure 2: HPLC-UV sample preparation workflow for the quantification of o,p'-DDA.

Protocol 2: In Vitro Validation of Endocrine Inactivity (H295R Assay)

To validate that o,p'-DDA is the inactive sink of the pathway, researchers must run comparative steroidogenesis assays against the parent compound.

-

Cell Culture: Seed human adrenocortical H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS (Insulin-Transferrin-Selenium).

-

Dosing: Treat cells with escalating doses (0.1 µM to 300 µM) of highly purified o,p'-DDA and o,p'-DDD (positive control) for 48 hours[2].

-

Viability Assessment: Utilize a colorimetric MTS assay (e.g., CellTiter 96) to measure cell proliferation. Expected Result: o,p'-DDD will reduce proliferation by ~45% at 100 µM, whereas o,p'-DDA will show no significant cytotoxic effect[2][6].

-

Steroidogenesis Quantification: Harvest the supernatant and quantify cortisol and 17-OH-progesterone via LC-MS/MS. Expected Result: Only the parent compound will induce the >70% reduction in steroid secretion, confirming o,p'-DDA's lack of direct endocrine disruption[6].

Conclusion

The mechanistic role of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) in endocrine disruption is a classic example of toxicological misdirection. While historically viewed as the active agent of adrenocortical toxicity, modern pharmacological evidence confirms it is the stable, inactive byproduct of a highly destructive bioactivation pathway. By measuring o,p'-DDA, researchers are not measuring the weapon itself, but rather the chemical exhaust left behind by the reactive acyl chloride intermediate that dismantles mitochondrial and steroidogenic machinery.

References

- The lack of antitumor effects of o,p'DDA excludes its role as an active metabolite of mitotane for adrenocortical carcinoma treatment. PubMed.

- Mitotane alters mitochondrial respiratory chain activity by inducing cytochrome c oxidase defect in human adrenocortical cells. Bioscientifica.

- CYP11B1 has no role in mitotane action and metabolism in adrenocortical carcinoma cells. PLOS.

- Biochemical mechanism of the o,p'-DDD effect on the adrenal cortex. Ukrbiochemjournal.

- Effects of o,p'-DDE, a Mitotane Metabolite, in an Adrenocortical Carcinoma Cell Line. MDPI / PMC.

- Phytodegradation of p,p'-DDT and the Enantiomers of o,p'. ACS Publications.

- Occurrences and fate of DDT principal isomers/metabolites, DDA, and o,p'-DDD enantiomers in fish, sediment and water at a DDT-impacted Superfund site. ResearchGate.

- Current and Emerging Therapeutic Options in Adrenocortical Cancer Treatment. PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The lack of antitumor effects of o,p'DDA excludes its role as an active metabolite of mitotane for adrenocortical carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 4. CYP11B1 has no role in mitotane action and metabolism in adrenocortical carcinoma cells | PLOS One [journals.plos.org]

- 5. Current and Emerging Therapeutic Options in Adrenocortical Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. Effects of o,p’-DDE, a Mitotane Metabolite, in an Adrenocortical Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Material Safety of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (CAS 34113-46-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, also known as o,p'-Dichlorodiphenylacetic acid (o,p'-DDA), is a specialized organic compound with the CAS number 34113-46-7.[1][2] Its molecular structure, featuring two distinct chlorophenyl rings attached to a central acetic acid moiety, makes it a subject of interest in synthetic chemistry and potentially for pharmaceutical research, with some sources suggesting its classification as a nonsteroidal anti-inflammatory drug (NSAID).[1] This guide provides a comprehensive overview of its material safety data, synthesized from available predicted properties and extrapolated from the safety profiles of its close structural analogs. Due to the absence of a published Safety Data Sheet (SDS) for this specific compound, this guide employs a precautionary approach, grounding its recommendations in established chemical safety principles and data from related molecules.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 34113-46-7 | [2] |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 281.13 g/mol | [1] |

| Synonyms | o,p'-Dichlorodiphenylacetic acid; o,p'-DDA | [1][2] |

| Predicted Boiling Point | 403.8°C at 760 mmHg | [1] |

| Predicted Flash Point | 198°C | [1] |

| Predicted Density | 1.373 g/cm³ | [1] |

| Predicted Vapor Pressure | 3.02 x 10⁻⁷ mmHg at 25°C | [1] |

These predicted values suggest that the compound is a solid at room temperature with low volatility. Its high boiling point and flash point indicate a low fire hazard under standard laboratory conditions.

Hazard Identification and Assessment

In the absence of direct toxicological data for CAS 34113-46-7, a hazard assessment must be conducted by examining its structural analogs. The primary analogs for this assessment are 2-chlorophenylacetic acid (CAS 2444-36-2) and 4-chlorophenylacetic acid (CAS 1878-66-6). Both share the key functional groups—a chlorophenyl ring and an acetic acid moiety—that are expected to govern the toxicological profile of the target compound.

Based on the safety data for these analogs, the following hazards are anticipated for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid:

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled, as seen with some chlorinated acetic acid derivatives.[5]

The following GHS Hazard Pictograms are recommended based on this analog-based assessment:

Signal Word: Warning

Hazard Statements:

-

H302 + H312 + H332 (Precautionary): Harmful if swallowed, in contact with skin, or if inhaled.[5]

The logical workflow for this hazard assessment is depicted below.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling this compound. The following measures are derived from best practices for handling irritant and potentially harmful chemical solids.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent skin, eye, and respiratory contact.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders to minimize dust inhalation.[4] Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[3]

-

Skin Protection:

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Avoid direct contact with the compound.

-

Body Protection: Wear a laboratory coat, and consider additional protective clothing if there is a risk of significant exposure.

-

-

Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved particulate respirator.

Storage Conditions

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

Emergency and First-Aid Procedures

A clear and rehearsed emergency plan is critical. The following first-aid measures are recommended based on the anticipated hazards.

-

Inhalation: If dust is inhaled, move the person to fresh air. If irritation or discomfort persists, seek medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and prevent contact with skin and eyes.

-

Containment and Cleanup:

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth or paper towels to remove any remaining residue.

-

Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

-

Do not allow the material to enter drains or waterways.

-

The logical flow for responding to an accidental release is outlined in the diagram below.

Sources

- 1. lookchem.com [lookchem.com]

- 2. o,p'-Dichlorodiphenylacetic acid | C14H10Cl2O2 | CID 36678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. lobachemie.com [lobachemie.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

Application Note: HPLC-UV Method Development for the Quantification of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA)

Introduction & Clinical Significance

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , widely known in clinical and toxicological literature as o,p'-DDA , is the primary circulating metabolite of mitotane (o,p'-DDD). Mitotane is the reference adrenolytic therapy for advanced adrenocortical carcinoma (ACC). In vivo, mitotane undergoes extensive lipid accumulation and hepatic/adrenal metabolism, transforming into the inactive o,p'-DDE and the highly abundant o,p'-DDA 1.

Circulating o,p'-DDA concentrations can be up to five times higher than the parent drug in patients undergoing mitotane therapy 2. Consequently, accurate quantification of o,p'-DDA is critical for therapeutic drug monitoring (TDM), pharmacokinetic modeling, and toxicity management. This guide details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology tailored for the precise quantification of o,p'-DDA in human plasma.

Metabolic conversion of Mitotane to o,p'-DDE and o,p'-DDA via cytochrome P450 enzymes.

Method Development Rationale (E-E-A-T)

Developing an assay for o,p'-DDA requires navigating its high lipophilicity and its ionizable carboxylic acid moiety. Every parameter in this protocol is grounded in chemical causality to ensure a self-validating and reproducible system.

Chromatographic Separation: Column & Temperature

o,p'-DDA is a highly hydrophobic aromatic compound. A reversed-phase C18 column (e.g., Waters Acquity HSS T3 or equivalent, 100 × 2.1 mm, 5 µm) is selected for its superior retention and resolution capabilities. The column temperature must be strictly maintained at 28 °C – 30 °C . This specific thermal control reduces mobile phase viscosity, thereby minimizing chromatographic band spreading caused by particle attrition and ensuring sharp, symmetrical peaks 3.

Mobile Phase & pH Control

Because o,p'-DDA is an acetic acid derivative (pKa ~4.0), it partially ionizes in neutral aqueous solutions, leading to severe peak tailing and variable retention times. To counteract this, the aqueous mobile phase is modified with 0.1% Formic Acid . This drives the pH down to ~2.7, fully protonating the carboxylic group and keeping the molecule in its neutral, lipophilic state. An isocratic elution profile of 60% Acetonitrile / 40% Aqueous Formic Acid (0.1%) provides optimal baseline resolution between o,p'-DDA, endogenous plasma lipids, and the internal standard.

Detection Wavelength Optimization